molecular formula C21H21BrFN3O2 B10954930 {5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B10954930
M. Wt: 446.3 g/mol
InChI Key: CKTMCUVQVQQRMC-UHFFFAOYSA-N
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Description

The compound {5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic molecule featuring multiple functional groups, including a pyrazole ring, a furan ring, and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic synthesis. One possible route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.

    Furan Ring Attachment: The furan ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furan-containing electrophile.

    Quinoline Derivative Formation: The quinoline moiety is synthesized separately, often starting from aniline derivatives, followed by cyclization and functional group modifications.

    Final Coupling: The final step involves coupling the furan-pyrazole intermediate with the quinoline derivative under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicinal chemistry, the compound’s unique structure could be exploited to design new drugs with improved efficacy and selectivity. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.

Mechanism of Action

The mechanism of action of {5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    {5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[6-CHLORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE: Similar structure but with a chlorine atom instead of fluorine.

    {5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[6-FLUORO-2-ETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of {5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview should provide a comprehensive understanding of the compound and its significance in various fields

Properties

Molecular Formula

C21H21BrFN3O2

Molecular Weight

446.3 g/mol

IUPAC Name

[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C21H21BrFN3O2/c1-12-4-5-15-10-16(23)6-8-18(15)26(12)21(27)19-9-7-17(28-19)11-25-14(3)20(22)13(2)24-25/h6-10,12H,4-5,11H2,1-3H3

InChI Key

CKTMCUVQVQQRMC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC=C(O3)CN4C(=C(C(=N4)C)Br)C)C=CC(=C2)F

Origin of Product

United States

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